2-Ethoxy-4-formylphenyl 4,5-dichloro-1,2-thiazole-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of 2-ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of catalytic hydrogenation and Bamberger rearrangement, which provides a practical route with high yield and purity .
Chemical Reactions Analysis
2-Ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antifungal or antibacterial agent.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate can be compared with other similar compounds, such as:
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and endocrine-disruptive effects.
2-Ethoxy-4-formylphenyl acetate: Used in organic synthesis and as a building block for other compounds.
The uniqueness of 2-ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate lies in its specific structural features and the diverse range of applications it offers.
Properties
Molecular Formula |
C13H9Cl2NO4S |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4,5-dichloro-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C13H9Cl2NO4S/c1-2-19-9-5-7(6-17)3-4-8(9)20-13(18)11-10(14)12(15)21-16-11/h3-6H,2H2,1H3 |
InChI Key |
JIQAPKULDMKWJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=NSC(=C2Cl)Cl |
Origin of Product |
United States |
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